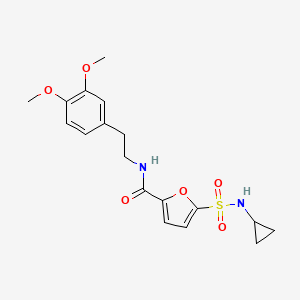

![molecular formula C21H22N2O4 B2761567 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941910-87-8](/img/structure/B2761567.png)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

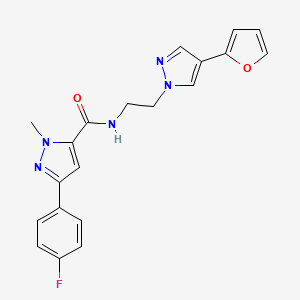

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C22H26N2O2 . It is also known by registry numbers ZINC000009136930 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCCCN1C(=O)CCc2cc(NC(=O)c3cc(C)cc(C)c3)ccc12 . This notation provides a way to represent the structure using ASCII strings. More detailed structural analysis would require advanced computational chemistry tools . Physical And Chemical Properties Analysis

The molecular weight of the compound is 350.462 . The solubility in DMSO is unknown . More detailed physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación

Heterocyclic Carboxamides as Antipsychotic Agents

Research by Norman et al. (1996) involved the synthesis and evaluation of heterocyclic analogues, including the tetrahydroquinoline derivatives, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced climbing response in mice, indicating their potential application in the treatment of psychiatric disorders. The study highlights the significance of heterocyclic carboxamides in developing new antipsychotic drugs with fewer extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Regioselectivity in Organic Synthesis

Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the acid/base behavior and potential reaction paths using DFT methods. This study aids in understanding the regioselective ethylation reactions, critical for synthesizing specific compounds with desired properties, especially in the context of medicinal chemistry and drug design (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).

Synthesis of Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides

Chau, Saegusa, and Iwakura (1982) reported the synthesis of substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, offering a pathway for creating diverse quinazoline derivatives. This research contributes to the broader field of synthetic organic chemistry, enabling the development of novel compounds with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).

Multicomponent Reactions in Drug Synthesis

Ghosh et al. (2019) described a multicomponent reaction for synthesizing dihydropyrrolo[2,1-a]isoquinolines, demonstrating the versatility of combining different reactants to create complex structures. This synthetic strategy is valuable for constructing pharmacologically relevant molecules, highlighting the importance of innovative reactions in medicinal chemistry (Ghosh, Kolle, Barak, Kant, & Batra, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-3-10-23-17-7-6-16(11-14(17)5-9-20(23)24)22-21(25)15-4-8-18-19(12-15)27-13-26-18/h4,6-8,11-12H,2-3,5,9-10,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGIXAODLZANIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide](/img/structure/B2761491.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)

![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)